4-(4-Bromophenyl)piperidin-4-ol
Overview
Description
4-(4-Bromophenyl)piperidin-4-ol is an organic compound with the chemical formula C11H14BrNO. It is a key component in the synthesis of pharmaceutical drugs and is used in various industries for its chemical properties. This compound is known for its potential antioxidant activity and analgesic effects .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Bromophenyl)piperidin-4-ol are acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, while MAO-B is involved in the degradation of dopamine, another crucial neurotransmitter .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and MAO-B, preventing them from breaking down their respective neurotransmitters . This results in increased levels of these neurotransmitters in the brain.
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease . The inhibition of MAO-B, on the other hand, increases dopamine levels, which can have various effects on mood and cognition .
Pharmacokinetics
Its hydrochloride form is a solid, suggesting that it might be administered orally . .
Result of Action
The inhibition of AChE and MAO-B by this compound leads to increased levels of acetylcholine and dopamine in the brain . This can result in improved cognitive function, mood, and other neurological effects. In fact, some derivatives of this compound have shown potential as treatments for Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
4-(4-Bromophenyl)piperidin-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase and monoamine oxidase . The compound exhibits inhibitory activity against acetylcholinesterase, which is essential for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound interacts with monoamine oxidase, an enzyme responsible for the degradation of monoamines such as dopamine and serotonin . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurological conditions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to enhance cell signaling pathways associated with cholinergic and monoaminergic transmission . This enhancement can lead to improved cognitive function and memory. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in neuroprotection and antioxidant responses . The compound also affects cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress management.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased cholinergic signaling. Additionally, this compound interacts with monoamine oxidase by binding to its active site, thereby inhibiting its catalytic activity . This inhibition results in elevated levels of monoamines, which can enhance mood and cognitive function. The compound also modulates gene expression by activating transcription factors that promote the expression of neuroprotective and antioxidant genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its efficacy in enhancing cholinergic and monoaminergic signaling, as well as its antioxidant properties . Prolonged exposure to high concentrations of the compound may lead to cellular toxicity and oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to improve cognitive function and memory in rodents . These doses also exhibit neuroprotective and antioxidant effects without significant adverse effects. High doses of this compound can lead to toxicity, including oxidative stress and neuronal damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at higher doses, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and contribute to the compound’s overall effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress management .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is readily absorbed and distributed throughout the body, with high concentrations observed in the brain and liver. Transporters such as organic cation transporters and multidrug resistance proteins play a role in the cellular uptake and efflux of this compound . The compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria of neuronal cells . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments. Within the mitochondria, the compound exerts its antioxidant effects by scavenging reactive oxygen species and modulating the activity of mitochondrial enzymes involved in oxidative stress management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.
Industrial Production Methods
Industrial production methods for this compound often involve diazo reactions and bromination reactions. For example, S-3-(4-aminophenyl)piperidine can be used as a raw material, which undergoes diazo reaction and bromination to produce the target compound . This process is simplified, involves mild reaction conditions, and results in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by iridium(III) complexes, leading to the formation of hydroxylated products.
Reduction: The compound can be reduced using phenylsilane and iron complexes.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iridium(III) complexes and hydrogen peroxide.
Reduction: Phenylsilane and iron complexes.
Substitution: Bromine reagents and catalysts like palladium.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced piperidines, and substituted piperidines .
Scientific Research Applications
4-(4-Bromophenyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various pharmaceutical drugs.
Biology: The compound has been evaluated for its potential antioxidant activity and analgesic effects.
Medicine: It has shown promise as a multifactorial agent for the treatment of Alzheimer’s disease, exhibiting activity against acetylcholinesterase and monoamine oxidase.
Industry: The compound is used in the production of other piperidine derivatives, which are important in the pharmaceutical industry.
Comparison with Similar Compounds
4-(4-Bromophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)piperidin-4-ol: Similar in structure but contains a chlorine atom instead of bromine.
4-Hydroxy-4-phenylpiperidine: Lacks the bromine atom and has different pharmacological properties.
This compound hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-bromophenyl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXJYQUWCNYBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206712 | |
Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57988-58-6 | |
Record name | 4-(4-Bromophenyl)-4-hydroxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57988-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057988586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Bromophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we sensitively quantify 4-(4-Bromophenyl)piperidin-4-ol in biological samples?
A1: Researchers have developed a highly sensitive method for quantifying this compound (BPHP) in rat plasma using high-performance liquid chromatography with fluorescence detection (HPLC-FL). This method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), enhancing the compound's fluorescence and allowing for detection at low concentrations. This technique is particularly valuable for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of BPHP following bromperidol administration.
Q2: Can we simultaneously analyze multiple metabolites of butyrophenone-type agents, including this compound?
A2: Yes, researchers have developed HPLC methods for the simultaneous determination of various butyrophenone-type agent metabolites, including BPHP. One approach employs dual ultraviolet detection (HPLC-dual UV) to quantify BPHP alongside metabolites of droperidol, spiperone, and haloperidol. This method offers a comprehensive analysis of these related compounds in biological samples. Alternatively, another study utilizes HPLC-FL after pre-column derivatization with NBD-F for simultaneous quantification of BPHP and other N-dealkylated metabolites of butyrophenone-type agents in rat plasma. This approach provides high sensitivity and is particularly useful for studying the metabolic profiles of these drugs.
Q3: How does the intestinal absorption of this compound compare to its haloperidol analog?
A3: Studies comparing BPHP to 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), the corresponding metabolite of haloperidol, reveal differences in their pharmacokinetic profiles. Notably, the ratio of the area under the plasma concentration curve (AUC) after oral administration to the AUC after intraperitoneal administration is lower for BPHP (46%) compared to CPHP (56%). This finding indicates that the intestinal absorption of BPHP is lower than that of CPHP.
Q4: Are there alternative pre-column derivatization reagents for HPLC analysis of this compound and related compounds?
A4: While NBD-F has been successfully employed for the pre-column derivatization and fluorescence detection of BPHP, researchers have explored alternative reagents. One study demonstrated the use of dansyl chloride (Dns-Cl) as a cheaper alternative to NBD-F for the determination of BPHP and other N-dealkylated metabolites of butyrophenone-type agents. This substitution offers a more cost-effective approach for routine analysis of these compounds.
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